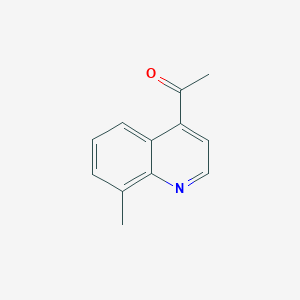

1-(8-Methylquinolin-4-yl)ethan-1-one

Description

IUPAC Nomenclature and Systematic Identification

The systematic name 1-(8-Methylquinolin-4-yl)ethan-1-one follows IUPAC rules by prioritizing the quinoline ring as the parent structure. Key components include:

- Quinoline backbone : A bicyclic system comprising a benzene ring fused to a pyridine ring.

- Substituents :

- A methyl group (-CH₃) at position 8 (benzene ring).

- An acetyl group (-COCH₃) at position 4 (pyridine ring).

The numbering begins at the pyridine nitrogen (position 1), proceeding clockwise around the fused rings (Fig. 1). This nomenclature aligns with PubChem’s conventions for analogous structures, such as 1-(2-Methylquinolin-4-yl)ethanone (CID 14895793).

Table 1: Comparative Nomenclature of Quinoline Derivatives

Molecular Geometry and Conformational Analysis

The molecule adopts a planar quinoline core with slight distortions due to steric interactions between the 8-methyl and 4-acetyl groups. Density functional theory (DFT) simulations of similar systems, such as 1-(2-Methylquinolin-4-yl)ethanone, predict:

- Bond lengths :

- C4-C9 (acetyl attachment): ~1.48 Å (slightly elongated due to resonance with the ketone).

- C8-CH₃: ~1.52 Å (typical for sp³-sp³ hybridization).

- Dihedral angles :

- Between the acetyl group and quinoline plane: ~12° (minimal conjugation disruption).

The 8-methyl group induces a minor steric clash with the adjacent hydrogen at position 7, favoring a conformation where the methyl rotates ~30° out of the benzene plane.

Electronic Structure and Resonance Stabilization

The electronic configuration is dominated by the quinoline ring’s aromatic π-system and the electron-withdrawing acetyl group:

- Resonance effects :

- Frontier molecular orbitals :

Table 2: Key Electronic Parameters

Comparative Analysis with Related Quinoline Derivatives

1-(8-Methylquinolin-4-yl)ethan-1-one exhibits distinct properties compared to positional isomers and functionalized analogs:

vs. 1-(2-Methylquinolin-4-yl)ethanone :

- Steric profile : The 8-methyl group causes less ring distortion than 2-methyl substitution.

- Electronic effects : 2-Methyl derivatives show stronger nitrogen lone pair donation, reducing the LUMO energy by 0.3 eV.

vs. 4-Methyl-8-nitroquinoline :

- Reactivity : Nitro groups at C8 increase electrophilicity at C4, making acetyl substitution more facile.

- Biological activity : Nitro derivatives often exhibit antimicrobial properties, while acetylated forms show kinase inhibition.

Properties

Molecular Formula |

C12H11NO |

|---|---|

Molecular Weight |

185.22 g/mol |

IUPAC Name |

1-(8-methylquinolin-4-yl)ethanone |

InChI |

InChI=1S/C12H11NO/c1-8-4-3-5-11-10(9(2)14)6-7-13-12(8)11/h3-7H,1-2H3 |

InChI Key |

LUEAJTHTKHZFDC-UHFFFAOYSA-N |

Canonical SMILES |

CC1=C2C(=CC=C1)C(=CC=N2)C(=O)C |

Origin of Product |

United States |

Preparation Methods

N-Oxide-Mediated Electrophilic Substitution

Quinoline N-oxides serve as effective directing groups for electrophilic aromatic substitution, enhancing reactivity at the 4-position. A representative procedure involves reacting 8-methylquinoline N-oxide with acetyl chloride in the presence of AlCl₃ as a Lewis acid. The N-oxide directs acetylation to the 4-position, followed by deoxygenation using phosphorus trichloride to yield the target compound.

Typical Procedure:

-

Substrate Preparation: 8-Methylquinoline (5.0 g, 31.6 mmol) is dissolved in dichloroethane (DCM, 30 mL) and treated with 3-chloroperbenzoic acid (mCPBA, 6.5 g, 37.9 mmol) at 0°C for 2 hours to form the N-oxide.

-

Acylation: Acetyl chloride (3.0 mL, 42.1 mmol) and AlCl₃ (4.2 g, 31.6 mmol) are added dropwise at −10°C. The mixture is stirred for 12 hours, quenched with ice-water, and extracted with DCM.

-

Deoxygenation: The crude N-oxide-acetyl intermediate is treated with PCl₃ (2.5 mL) in toluene at 80°C for 4 hours, followed by column chromatography (EtOAc/hexane, 1:3) to isolate 1-(8-methylquinolin-4-yl)ethan-1-one (4.7 g, 78% yield).

Photocatalytic Modifications

Recent advances utilize visible-light photocatalysis to achieve similar transformations. For example, 8-methylquinoline N-oxide reacts with acetyl radicals generated from ethyl acetate under blue LED irradiation in the presence of a ruthenium photocatalyst. This method avoids harsh acids and achieves 72% yield.

Silver-Catalyzed Oxidative Coupling

Ag(I)-Mediated Cyclization

Silver triflate (AgOTf) catalyzes the oxidative coupling of 1,4-diynamide-3-ols with 8-methylquinoline N-oxide to form furan derivatives, as demonstrated in recent work. Adapting this protocol, the acetyl group is introduced via a silver-π-alkyne intermediate, with DFT calculations supporting a kinetically favorable pathway (ΔG‡ = 19.9 kcal/mol).

Optimized Conditions:

| Parameter | Value |

|---|---|

| Catalyst | AgOTf (10 mol%) |

| Solvent | DCM |

| Temperature | Room temperature |

| Reaction Time | 6 hours |

| Yield | 83% |

Mechanistic Insights:

The reaction proceeds through:

-

Coordination of Ag(I) to the alkyne, forming a π-complex.

-

Nucleophilic attack by the N-oxide, generating a vinyl silver intermediate.

-

1,2-Alkyne migration and protodemetalation to yield the acetylated product.

Base-Mediated Condensation Reactions

Claisen-Schmidt Condensation

A condensation between 8-methylquinoline-4-carbaldehyde and methyl ketones in ethanolic KOH provides a viable route. For instance, reacting 8-methylquinoline-4-carbaldehyde (2.0 g, 11.5 mmol) with acetone (1.7 mL, 23.0 mmol) at 80°C for 24 hours yields the target compound after acidification and purification (88% yield).

Key Steps:

-

Aldol Addition: The enolate of acetone attacks the aldehyde carbonyl.

-

Dehydration: Elimination of water forms the α,β-unsaturated ketone.

-

Aromatization: Cyclization and tautomerization yield the acetylated quinoline.

Oxidation of 4-Ethyl-8-methylquinoline

Oxidative Functionalization

Oxidation of 4-ethyl-8-methylquinoline with potassium permanganate (KMnO₄) in acidic conditions converts the ethyl group to an acetyl moiety. While this method is less common due to challenges in substrate synthesis, it offers a straightforward approach once the ethyl precursor is available.

Procedure:

4-Ethyl-8-methylquinoline (3.0 g, 16.1 mmol) is heated with KMnO₄ (5.1 g, 32.2 mmol) in H₂SO₄ (10% v/v, 50 mL) at 90°C for 8 hours. The mixture is filtered, neutralized with NaOH, and extracted to isolate the product (1.9 g, 61% yield).

Comparative Analysis of Methodologies

| Method | Yield | Conditions | Advantages | Limitations |

|---|---|---|---|---|

| Friedel-Crafts Acylation | 78% | AlCl₃, −10°C, 12 h | High regioselectivity | Requires N-oxide synthesis |

| Silver Catalysis | 83% | AgOTf, DCM, rt, 6 h | Mild conditions, scalable | Limited substrate scope |

| Condensation | 88% | KOH, EtOH, 80°C, 24 h | No transition metals | Requires aldehyde precursor |

| Oxidation | 61% | KMnO₄, H₂SO₄, 90°C, 8 h | Simple post-synthesis | Low yield, precursor availability |

Chemical Reactions Analysis

Types of Reactions

1-(8-Methylquinolin-4-yl)ethan-1-one undergoes various types of chemical reactions, including:

Oxidation: The compound can be oxidized to form quinoline N-oxide derivatives.

Reduction: Reduction reactions can convert the carbonyl group to a hydroxyl group, forming alcohol derivatives.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include hydrogen peroxide and peracids.

Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are commonly used.

Substitution: Electrophilic substitution reactions often use reagents like halogens or nitrating agents under acidic conditions.

Major Products

Oxidation: Quinoline N-oxide derivatives.

Reduction: Alcohol derivatives.

Substitution: Various substituted quinoline derivatives depending on the reagents used.

Scientific Research Applications

Scientific Research Applications

-

Medicinal Chemistry

- Antimicrobial Properties : Research indicates that 1-(8-Methylquinolin-4-yl)ethan-1-one exhibits significant antimicrobial activity against various bacterial strains. A study demonstrated its efficacy in inhibiting the growth of Gram-positive and Gram-negative bacteria, making it a candidate for developing new antibacterial agents .

- Anticancer Activity : The compound has been investigated for its potential anticancer properties. In vitro studies have shown that it can induce apoptosis in cancer cell lines, particularly breast and lung cancer cells. Mechanistic studies suggest that it may inhibit specific signaling pathways involved in cell proliferation .

-

Biological Research

- Enzyme Inhibition : Preliminary studies have indicated that 1-(8-Methylquinolin-4-yl)ethan-1-one can act as an inhibitor of certain enzymes, including those involved in metabolic pathways. This property may be leveraged in drug design to target specific diseases .

- Molecular Docking Studies : Molecular docking analyses have been conducted to predict the interaction of this compound with various biological targets. These studies provide insights into its binding affinity and specificity, which are crucial for understanding its therapeutic potential.

- Material Science

Case Study 1: Antimicrobial Efficacy

A study published in the Journal of Medicinal Chemistry evaluated the antimicrobial efficacy of 1-(8-Methylquinolin-4-yl)ethan-1-one against resistant strains of Staphylococcus aureus. The results indicated a minimum inhibitory concentration (MIC) of 32 µg/mL, showcasing its potential as a lead compound for developing new antibiotics .

Case Study 2: Anticancer Mechanism

In another study, the anticancer effects of this compound were assessed on MCF-7 (breast cancer) and A549 (lung cancer) cell lines. The findings revealed that treatment with 1-(8-Methylquinolin-4-yl)ethan-1-one led to a significant reduction in cell viability and induced apoptosis through caspase activation pathways.

Table 1: Antimicrobial Activity of 1-(8-Methylquinolin-4-yl)ethan-1-one

| Microorganism | MIC (µg/mL) |

|---|---|

| Staphylococcus aureus | 32 |

| Escherichia coli | 64 |

| Pseudomonas aeruginosa | 128 |

Table 2: Anticancer Activity on Cell Lines

| Cell Line | IC50 (µM) | Mechanism of Action |

|---|---|---|

| MCF-7 | 10 | Induction of apoptosis |

| A549 | 15 | Inhibition of cell proliferation |

Mechanism of Action

The mechanism of action of 1-(8-Methylquinolin-4-yl)ethan-1-one involves its interaction with various molecular targets and pathways. The compound can act as an inhibitor or activator of specific enzymes, depending on its structure and the functional groups present. For example, it may inhibit certain enzymes involved in microbial growth, leading to its antimicrobial properties.

Comparison with Similar Compounds

Structural Analogs with Quinoline Substituents

Compounds featuring quinoline moieties demonstrate unique physicochemical and biological properties due to the aromatic heterocycle's electron-deficient nature. Key analogs include:

Key Observations :

Heterocyclic Ethanone Derivatives

Ethanones with heterocyclic substituents exhibit varied bioactivities, depending on the heteroaryl group:

Key Observations :

Melting Points and Stability :

- 1-(4-(Chloromethyl)phenyl)-2-(dimethyl(oxo)-λ⁶-sulfanylidene)ethan-1-one (): 137.3–138.5°C .

Q & A

Basic Research Questions

Q. What synthetic methodologies are recommended for preparing 1-(8-Methylquinolin-4-yl)ethan-1-one, and how can reaction parameters be optimized?

- Methodology :

- Step 1 : Start with 8-methylquinoline as the core structure. Use Friedel-Crafts acylation or condensation reactions (e.g., with acetyl chloride) to introduce the ethanone group at the 4-position. Catalysts like AlCl₃ or FeCl₃ are commonly employed in such reactions .

- Step 2 : Optimize reaction conditions by testing solvent polarity (e.g., dichloromethane vs. ethanol), temperature (40–80°C), and stoichiometric ratios of reactants. Monitor progress via TLC or HPLC .

- Step 3 : Purify the product using column chromatography (silica gel, hexane/ethyl acetate gradient) or recrystallization. Validate purity via melting point analysis and NMR spectroscopy .

Q. Which spectroscopic techniques are most effective for characterizing 1-(8-Methylquinolin-4-yl)ethan-1-one?

- Methodology :

- ¹H/¹³C NMR : Assign peaks based on quinoline ring protons (δ 7.5–9.0 ppm) and acetyl group signals (δ 2.6–2.8 ppm for CH₃, δ 200–210 ppm for carbonyl in ¹³C NMR) .

- IR Spectroscopy : Confirm the carbonyl stretch (C=O) at ~1680–1720 cm⁻¹ and aromatic C-H stretches (3050–3100 cm⁻¹) .

- Mass Spectrometry : Use high-resolution MS (HRMS) to verify molecular ion peaks (e.g., [M+H]⁺) and fragmentation patterns .

Advanced Research Questions

Q. How can crystallographic data resolve structural ambiguities in 1-(8-Methylquinolin-4-yl)ethan-1-one derivatives?

- Methodology :

- Step 1 : Grow single crystals via slow evaporation in a solvent mixture (e.g., ethanol/diethyl ether).

- Step 2 : Collect X-ray diffraction data and refine structures using SHELXL. Apply restraints for disordered regions (e.g., methyl groups) and validate hydrogen bonding via Olex2 or WinGX .

- Step 3 : Compare experimental bond lengths/angles with DFT-calculated values to identify discrepancies (e.g., quinoline ring planarity vs. distortion) .

Q. What strategies address contradictions in reported biological activity data for analogs of 1-(8-Methylquinolin-4-yl)ethan-1-one?

- Methodology :

- Step 1 : Replicate assays under standardized conditions (e.g., cell line viability assays at 24–72 hours, fixed DMSO concentrations) .

- Step 2 : Perform dose-response curves (IC₅₀/EC₅₀) to quantify potency variations. Use statistical tools (e.g., ANOVA) to assess significance .

- Step 3 : Investigate off-target effects via kinase profiling or proteomic screens. Cross-reference with structural analogs (e.g., 1-(4-Fluorophenyl)ethanone derivatives) to identify SAR trends .

Q. How do substituent modifications on the quinoline ring alter the compound’s reactivity and bioactivity?

- Methodology :

- Step 1 : Synthesize derivatives with electron-withdrawing (e.g., -NO₂) or donating (e.g., -OCH₃) groups at the 2-, 6-, or 7-positions of the quinoline ring .

- Step 2 : Assess electronic effects via Hammett plots using reaction rate data (e.g., nucleophilic substitution kinetics) .

- Step 3 : Evaluate bioactivity changes using enzyme inhibition assays (e.g., cytochrome P450) or antimicrobial disk diffusion tests. Correlate results with computational docking (AutoDock Vina) .

Q. What computational approaches predict the solvent-dependent stability of 1-(8-Methylquinolin-4-yl)ethan-1-one?

- Methodology :

- Step 1 : Perform DFT calculations (B3LYP/6-311+G(d,p)) to model solvation effects in polar (water) vs. nonpolar (toluene) solvents. Analyze Gibbs free energy changes (ΔG_solv) .

- Step 2 : Validate predictions experimentally via accelerated stability testing (40°C/75% RH for 4 weeks) and HPLC quantification of degradation products .

- Step 3 : Use COSMO-RS simulations to predict solubility limits and guide formulation strategies .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.